molecular formula C12H14N2O3 B1279515 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid CAS No. 199540-73-3

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid

Cat. No.: B1279515
CAS No.: 199540-73-3
M. Wt: 234.25 g/mol
InChI Key: VYXPKRIKQJEAOO-UHFFFAOYSA-N
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Description

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is a derivative of the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active sites of enzymes or receptors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of certain genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can alter metabolic pathways, leading to changes in the production and utilization of cellular metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in the synthesis of certain metabolites, thereby reducing their levels within the cell . Additionally, this compound can activate signaling pathways that lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and reduced inflammation . At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various metabolites . For example, it may inhibit enzymes involved in the production of inflammatory mediators, thereby reducing inflammation. Additionally, this compound can affect metabolic flux, leading to changes in the levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    5-methoxytryptophan: A derivative with a methoxy group at the 5-position.

    Indole-3-acetic acid: A plant hormone with an indole structure.

Uniqueness

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXPKRIKQJEAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460200
Record name 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199540-73-3
Record name 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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